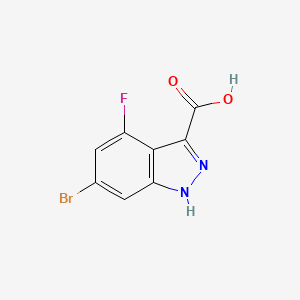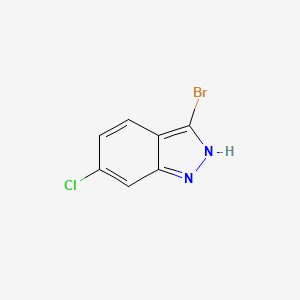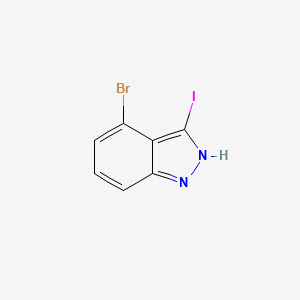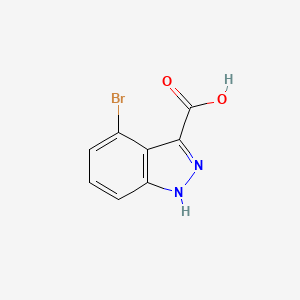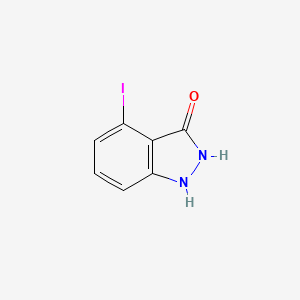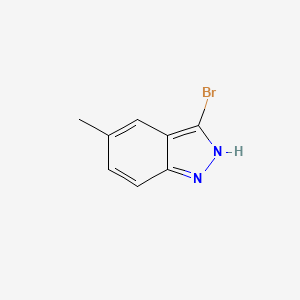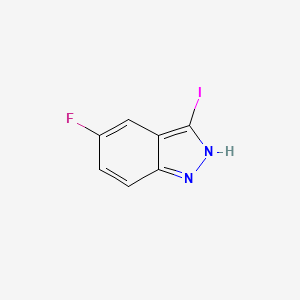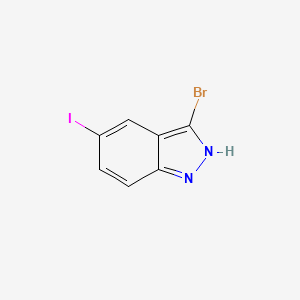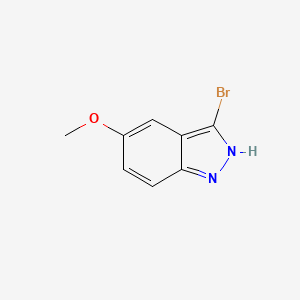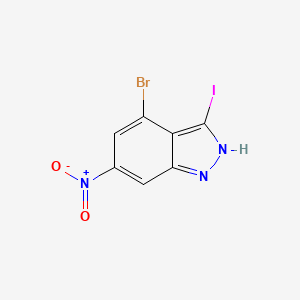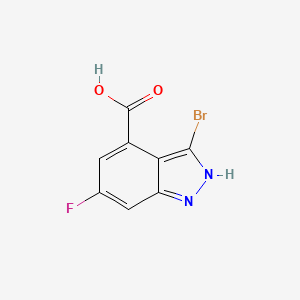
3-Brom-6-fluor-1H-indazol-4-carbonsäure
Übersicht
Beschreibung
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrFN2O2 and its molecular weight is 259.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsmittel
3-Brom-6-fluor-1H-indazol-4-carbonsäure: Derivate wurden synthetisiert und auf ihr Potenzial als Antikrebsmittel untersucht . Diese Verbindungen haben eine inhibitorische Aktivität gegen verschiedene menschliche Krebszelllinien gezeigt, darunter Leber-, Brust- und Leukämiezellen. Die Derivate werden insbesondere auf ihre Fähigkeit bewertet, die Zellviabilität zu hemmen und proangiogene Zytokine zu inhibieren, die mit der Tumorentwicklung verbunden sind.
Materialwissenschaften: Farbstoff-sensibilisierte Solarzellen
Indazolverbindungen, darunter solche mit Brom-Fluor-Substitutionen, werden in farbstoffsensibilisierten Solarzellen (DSSCs) untersucht . Sie können an Metallzentren koordinieren, um Photosensibilisatoren mit effizienten Energietransferprozessen zu bilden, was entscheidend für die Umwandlung von Sonnenenergie in Elektrizität ist.
Umweltwissenschaften: antimikrobielle Aktivitäten
Indazolderivate zeigen antimikrobielle Aktivitäten und werden auf ihre Wirksamkeit gegen verschiedene Bakterienstämme untersucht . Dazu gehören Untersuchungen zu Verbindungen, die eine moderate bis hohe Aktivität gegen Krankheitserreger wie Staphylococcus spp. und Escherichia coli zeigen, was für die Dekontamination und Behandlung der Umwelt von Bedeutung ist.
Analytische Chemie: Synthesemethoden
Die Derivate der Verbindung werden verwendet, um neue Synthesemethoden in der analytischen Chemie zu entwickeln . Zu diesen Methoden gehören übergangsmetallkatalysierte Reaktionen und reduktive Cyclisierungsreaktionen, die unerlässlich sind, um komplexe Moleküle mit hoher Reinheit zu erzeugen, die für analytische Standards erforderlich sind.
Biochemie: Enzyminhibition
In der Biochemie werden Indazolderivate auf ihre Rolle bei der Enzyminhibition untersucht . Sie sind besonders relevant bei der Untersuchung von Enzymen, die am Wachstum von Krebszellen beteiligt sind, wo sie die Zellproliferation hemmen und einen Zellzyklusarrest induzieren können.
Pharmakologie: Arzneimittelentwicklung
Die pharmakologischen Anwendungen von Indazolderivaten sind vielfältig, wobei Studien sich auf ihre Verwendung als selektive Inhibitoren von Enzymen und Rezeptoren konzentrieren . Diese Verbindungen sind Teil der laufenden Forschung zur Entwicklung neuer Medikamente zur Behandlung von Krankheiten wie Krebs und Atemwegserkrankungen.
Wirkmechanismus
Target of Action
Indazole-containing heterocyclic compounds, such as 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
Indazole compounds are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular functions .
Biochemical Pathways
Indazole compounds are known to interact with various biochemical pathways, leading to downstream effects that can influence cellular functions .
Pharmacokinetics
It has been suggested that it has high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.32 cm/s .
Result of Action
Indazole compounds are known to have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Biochemische Analyse
Biochemical Properties
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, have been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial for cell growth and survival . Additionally, this compound can bind to specific receptors, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects the expression of genes involved in cell survival, differentiation, and metabolism, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid has been shown to inhibit the activity of PI3K by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K/Akt signaling pathway, which is essential for cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization for therapeutic applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological response.
Metabolic Pathways
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s biological activity and its overall pharmacokinetic profile. Additionally, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can influence metabolic flux and alter the levels of specific metabolites, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments . These interactions can affect the compound’s biological activity and its overall therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can be phosphorylated or acetylated, directing it to specific organelles where it exerts its biological effects . These localization mechanisms are essential for the compound’s ability to modulate cellular processes and achieve its therapeutic potential.
Eigenschaften
IUPAC Name |
3-bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKZOBUDXONMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646381 | |
| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-01-0 | |
| Record name | 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


